molecular formula C16H24N2O3S B11123674 N-(2,4-dimethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

N-(2,4-dimethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11123674
M. Wt: 324.4 g/mol
InChI Key: QDTHRQRTQCXESY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or acid chlorides.

    Attachment of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group is attached to the piperidine ring through a nucleophilic substitution reaction.

    Incorporation of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonylation reaction, typically using reagents like ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)piperidine-4-carboxamide: Lacks the ethylsulfonyl group.

    N-(2,4-dimethylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Contains a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(2,4-dimethylphenyl)-1-(propylsulfonyl)piperidine-4-carboxamide: Contains a propylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

N-(2,4-dimethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity, biological activity, and overall properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H24N2O3S/c1-4-22(20,21)18-9-7-14(8-10-18)16(19)17-15-6-5-12(2)11-13(15)3/h5-6,11,14H,4,7-10H2,1-3H3,(H,17,19)

InChI Key

QDTHRQRTQCXESY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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